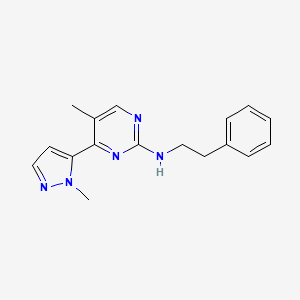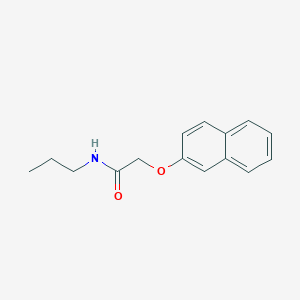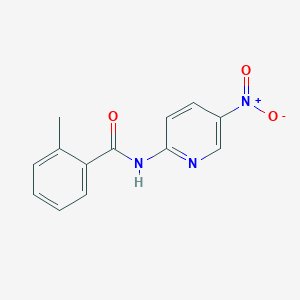
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as DMPD, is a synthetic compound with potential applications in scientific research. It belongs to the family of pyrrolidinediones and has been studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione may enhance GABAergic neurotransmission, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to exhibit anticonvulsant activity in animal models, suggesting that it may have potential as a treatment for epilepsy. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential as a treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its potential as a treatment for epilepsy and neurodegenerative diseases. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for epilepsy and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione and its effects on the GABA system. Finally, research is needed to explore the potential of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione as a treatment for anxiety and depression.
Méthodes De Synthèse
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzaldehyde with methylamine, followed by the reaction of the resulting intermediate with 4-methylbenzylamine and succinic anhydride. The final product can be purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant activity in animal models and may have potential as a treatment for epilepsy. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied for its potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-11-3-5-13(6-4-11)9-15-12(2)18(23)22(19(15)24)14-7-8-16(20)17(21)10-14/h3-8,10,12,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWHMIJHFUTKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)
![3-phenyl-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5067735.png)

![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole](/img/structure/B5067759.png)




![3-[(3,5-dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5067783.png)
![N-[2-(5-methoxy-2-furoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B5067784.png)
![4-[3-(4-ethyl-1-piperazinyl)butyl]phenol](/img/structure/B5067797.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-methyl-3-nitrophenyl)hydrazone]](/img/structure/B5067803.png)
![diethyl 3-methyl-5-[2-(2-oxo-1(2H)-naphthalenylidene)hydrazino]-2,4-thiophenedicarboxylate](/img/structure/B5067815.png)